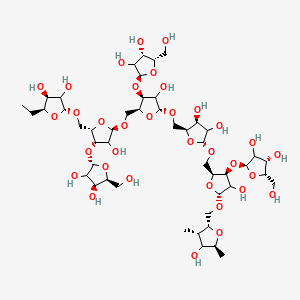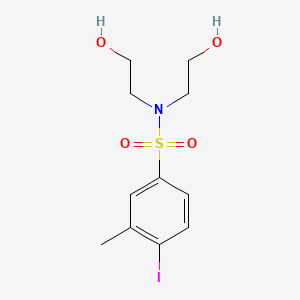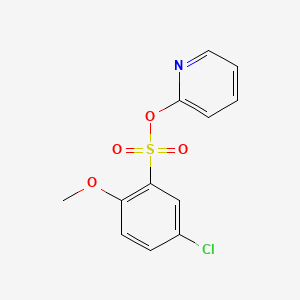
Arabinan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arabinan is a polysaccharide composed of arabinose units, primarily found in the cell walls of plants. It is a significant component of pectin, a structural heteropolysaccharide present in the primary cell walls of terrestrial plants. This compound consists of a backbone of α-1,5-linked arabinofuranose units, which can be branched at positions O-2 and/or O-3 with additional arabinose residues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arabinan can be synthesized through enzymatic processes involving specific enzymes such as endo-arabinanase and α-L-arabinofuranosidase. These enzymes hydrolyze the this compound backbone to produce arabino-oligosaccharides or L-arabinose . The enzymatic degradation of this compound is typically carried out at optimal conditions of pH 6.5 and temperatures around 75°C .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources such as sugar beet pulp and apple pomace. The extraction process includes enzymatic treatment to break down the cell wall components and release this compound. The extracted this compound is then purified using techniques such as chromatography and precipitation .
Types of Reactions:
Oxidation: this compound can be oxidized using oxidizing agents to produce arabinonic acid.
Reduction: Reduction of this compound can yield arabinitol.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as endo-arabinanase and α-L-arabinofuranosidase at pH 6.5 and 75°C.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Arabino-oligosaccharides and L-arabinose.
Oxidation: Arabinonic acid.
Reduction: Arabinitol.
Aplicaciones Científicas De Investigación
Arabinan has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of arabinan involves its degradation by specific enzymes. Endo-arabinanase cleaves the internal α-1,5-linked arabinofuranose backbone, producing arabino-oligosaccharides. α-L-arabinofuranosidase further hydrolyzes these oligosaccharides to release L-arabinose . These enzymes act synergistically to efficiently degrade this compound into its constituent sugars .
Comparación Con Compuestos Similares
Galactan: Composed of β-1,4-linked galactopyranose units.
Xylan: Composed of β-1,4-linked xylose units with various side chains.
Uniqueness: Arabinan’s unique structure allows it to interact differently with enzymes and other cell wall components, making it a distinct polysaccharide in plant cell walls .
Propiedades
IUPAC Name |
(2R,4S,5S)-2-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[[(2R,3S,5S)-4-hydroxy-3,5-dimethyloxolan-2-yl]methoxy]oxolan-2-yl]methoxy]-3,4-dihydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-5-ethyloxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O34/c1-4-15-25(53)30(58)41(72-15)68-10-21-39(81-47-33(61)27(55)17(6-50)74-47)37(65)45(79-21)70-12-23-40(82-48-34(62)28(56)18(7-51)75-48)36(64)44(78-23)67-9-20-29(57)31(59)42(76-20)69-11-22-38(80-46-32(60)26(54)16(5-49)73-46)35(63)43(77-22)66-8-19-13(2)24(52)14(3)71-19/h13-65H,4-12H2,1-3H3/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24?,25-,26-,27-,28-,29-,30?,31?,32?,33?,34?,35?,36?,37?,38-,39-,40-,41-,42-,43-,44-,45-,46+,47+,48+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQRGNLNINKWNE-OHCNJMNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)C)O)C)O)OC7C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C([C@@H](O1)OC[C@H]2[C@H](C([C@@H](O2)OC[C@H]3[C@H](C([C@@H](O3)OC[C@H]4[C@H](C([C@@H](O4)OC[C@H]5[C@H](C([C@@H](O5)OC[C@H]6[C@H](C([C@@H](O6)C)O)C)O)O[C@H]7C([C@@H]([C@@H](O7)CO)O)O)O)O)O)O[C@H]8C([C@@H]([C@@H](O8)CO)O)O)O)O[C@H]9C([C@@H]([C@@H](O9)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1201.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



